molecular formula C6H15ClNO3P B2805302 methyl2-amino-3-(dimethylphosphoryl)propanoatehydrochloride CAS No. 2567495-37-6

methyl2-amino-3-(dimethylphosphoryl)propanoatehydrochloride

Cat. No.: B2805302
CAS No.: 2567495-37-6
M. Wt: 215.61
InChI Key: VILYHNVRZDZNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-3-dimethylphosphorylpropanoate;hydrochloride” is a chemical compound with the CAS Number: 2567495-37-6 . It has a molecular weight of 215.62 . The compound is typically stored at a temperature of 4 degrees Celsius . It is available in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14NO3P.ClH/c1-10-6(8)5(7)4-11(2,3)9;/h5H,4,7H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“Methyl 2-amino-3-dimethylphosphorylpropanoate;hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Palladium(II) Coordination Compounds Study

Research on the coordination compounds of palladium(II) with ligands similar to Methyl 2-amino-3-dimethylphosphorylpropanoate hydrochloride reveals insights into the metal's ability to form chelates. These studies provide valuable information on the interaction of palladium(II) with various esters and hydrochlorides, showcasing potential applications in catalysis and material science (Warnke & Trojanowska, 1993).

Antiproliferative Activity Against Cancer Cells

A study on the derivatives of methyl esters closely related to Methyl 2-amino-3-dimethylphosphorylpropanoate hydrochloride showed selective inhibition of colon cancer cell proliferation. These findings suggest potential therapeutic applications in designing cancer treatment strategies, highlighting the compound's relevance in medicinal chemistry and oncology research (Rayes et al., 2020).

Hydroformylation-Amidocarbonylation Applications

The synthesis of Glufosinate, a compound structurally related to Methyl 2-amino-3-dimethylphosphorylpropanoate hydrochloride, via hydroformylation–amidocarbonylation demonstrates the compound's potential in agricultural chemistry, particularly in producing herbicides. This method showcases an innovative approach to synthesizing agriculturally significant chemicals (Sakakura, Huang, & Tanaka, 1991).

Metal Complexes as CDK8 Kinase Inhibitors

The synthesis and testing of metal complexes derived from structurally related methyl esters for their anti-tumor activities indicate potential applications in the development of new cancer therapies. These compounds, evaluated for their effectiveness against human colorectal carcinoma cells, underscore the significance of such compounds in pharmaceutical research, particularly as CDK8 kinase inhibitors (Aboelmagd et al., 2021).

Corrosion Inhibition

Research on bipyrazolic derivatives, including compounds structurally akin to Methyl 2-amino-3-dimethylphosphorylpropanoate hydrochloride, highlights their effectiveness as corrosion inhibitors for steel in hydrochloric acid solutions. This suggests potential industrial applications in materials science, particularly in protecting metals from corrosion (Missoum et al., 2013).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements associated with the compound include H315, H319, and H335 . These codes correspond to specific hazard descriptions, such as “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .

Properties

IUPAC Name

methyl 2-amino-3-dimethylphosphorylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO3P.ClH/c1-10-6(8)5(7)4-11(2,3)9;/h5H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILYHNVRZDZNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CP(=O)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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